Regioisomer-Dependent Biological Activity
The 5,3-regioisomer of this compound (5-cyclopropylisoxazole-3-carboxylic acid, CAS 110256-15-0) serves as the direct synthetic precursor to the selective S1P3 receptor allosteric agonist CYM 5541, which demonstrates an EC50 of 72–132 nM at the S1P3 receptor while exhibiting no detectable activity at S1P1, S1P2, S1P4, or S1P5 receptors at concentrations up to 10 μM . In contrast, this 3,5-regioisomer (CAS 870704-25-9) yields amide derivatives with a different spatial orientation of the cyclopropyl and carbonyl groups, which has been shown in broader isoxazole SAR studies to alter the vector of hydrogen bonding and lipophilic interactions with target proteins . While direct comparative binding data between the two regioisomers is not available, the functional selectivity achieved by the 5,3-regioisomer derivative provides a quantitative baseline that a 3,5-substituted derivative cannot replicate without complete re-optimization of the SAR pathway.
| Evidence Dimension | Derivative biological activity and selectivity (S1P3 agonism) |
|---|---|
| Target Compound Data | No direct S1P3 data available; alternative regioisomer is unsuitable for producing CYM 5541-class agonists |
| Comparator Or Baseline | 5-Cyclopropylisoxazole-3-carboxylic acid derivative (CYM 5541): EC50 = 72–132 nM at S1P3; no activity at S1P1, S1P2, S1P4, S1P5 up to 10 μM |
| Quantified Difference | Qualitative difference: Regioisomers produce fundamentally different pharmacophores; 3,5-substitution pattern incompatible with CYM 5541 synthesis |
| Conditions | S1P receptor functional assay panel (GPCR allosteric agonism measurement) |
Why This Matters
Procurement of the specific regioisomer is essential for projects targeting SAR exploration around the isoxazole core, as the 3,5-substitution pattern yields a distinct pharmacophore that cannot be substituted by the 5,3-regioisomer.
